![molecular formula C18H17ClN2O2 B2745380 3-chloro-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)benzamide CAS No. 1448075-68-0](/img/structure/B2745380.png)
3-chloro-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)benzamide
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Overview
Description
This compound is a benzamide derivative with an indole and a chloro group. Benzamide derivatives are known to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . The indole group is a common structure in many important synthetic drug molecules .
Scientific Research Applications
Synthesis and Chemical Transformations
Studies have explored the synthesis and transformations of related benzamides and indole derivatives. For instance, the synthesis of ethyl 3-(benzoylamino)-1H-indole-2-carboxylates involves heating ethyl 2-(benzoylamino)-3-(phenylhydrazono)propanoates with polyphosphoric acid, leading to compounds that could be further modified to derive related benzamides and indole compounds (Cucek & Verček, 2008). Such processes highlight the chemical versatility and potential applications of these compounds in further medicinal and chemical research.
Neuroleptic Activity
Research into benzamides of N,N-disubstituted ethylenediamines and cyclic alkane-1,2-diamines has shown potential neuroleptic activities. Compounds have been evaluated for their inhibitory effects on apomorphine-induced stereotyped behavior in rats, indicating a good correlation between structure and activity. This suggests potential applications in the development of neuroleptic drugs with fewer side effects (Iwanami et al., 1981).
Dopamine-D2 Receptor Binding
The substituted benzamide compound eticlopride has been studied for its selective blockage of dopamine-D2 binding sites in the rat brain. Tritium-labelled eticlopride was used for in vitro receptor binding studies, indicating high specificity and affinity for dopamine-D2 receptors. This research underscores the compound's potential as a tool for studying dopamine-D2 binding sites, which could have implications for understanding and treating disorders related to dopamine dysregulation (Hall, Köhler, & Gawell, 1985).
Electrophilic Substitution Reactions
The reaction of omega-chloroalkyl isocyanates with active methylene compounds, leading to the formation of substituted 2-methylene-1,3-oxazolidines and other heterocyclic compounds, demonstrates the chemical reactivity and potential for the synthesis of novel organic molecules (Basheer & Rappoport, 2006). Such reactions are crucial for creating new molecules with potential applications in drug development and materials science.
Mechanism of Action
Target of Action
The compound, 3-chloro-N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]benzamide, is an indole derivative . Indole derivatives are known to play a significant role in cell biology and have been found in many important synthetic drug molecules . They bind with high affinity to multiple receptors, making them useful in the development of new therapeutic derivatives .
Mode of Action
Indole derivatives are known to interact with their targets in various ways, depending on the specific derivative and target . For instance, some indole derivatives have shown inhibitory activity against certain viruses .
Biochemical Pathways
Indole derivatives can affect various biochemical pathways, leading to a broad spectrum of biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Result of Action
Indole derivatives are known to have diverse biological activities, suggesting that they could have a wide range of molecular and cellular effects .
Future Directions
properties
IUPAC Name |
3-chloro-N-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O2/c1-21-11-15(14-7-2-3-8-16(14)21)17(22)10-20-18(23)12-5-4-6-13(19)9-12/h2-9,11,17,22H,10H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKGHCMAILWEHKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(CNC(=O)C3=CC(=CC=C3)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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